Triethanolamine borate

Description

Properties

IUPAC Name |

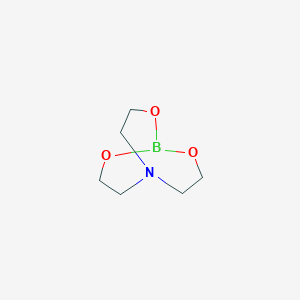

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPKVNRBHXOADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065874 | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-56-7, 15277-97-1 | |

| Record name | Triethanolamine borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cyclic nitrilotriethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015277971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boratrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1AHN0X56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethanolamine Borate: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) borate (B1201080) (TEAB), systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a unique organoboron compound characterized by a distinctive cage-like molecular architecture, often referred to as a "boratrane" or "triptych" structure[1]. This structure arises from the esterification of boric acid with triethanolamine[1][2]. The molecule's notable stability, particularly its resistance to hydrolysis, is conferred by a transannular dative covalent bond between the apical nitrogen and boron atoms[1][2]. This internal Lewis acid-base interaction, where the nitrogen's lone pair of electrons donates to the electron-deficient boron atom, is a key feature of its chemistry[3][4]. This guide provides an in-depth analysis of the chemical structure, bonding, and physicochemical properties of triethanolamine borate, supported by experimental data and protocols.

Chemical Structure and Nomenclature

This compound is a bicyclic compound with the molecular formula C₆H₁₂BNO₃[3][5]. Its defining feature is the intramolecular coordination bond between the nitrogen and boron atoms, which locks the molecule into a rigid cage structure.

-

Systematic Name: 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane[5].

-

Common Names: Boratrane, Atracor T[5].

-

CAS Number: 283-56-7[3].

The structure consists of a central boron atom bonded to three oxygen atoms, each of which is part of an ethanolamine (B43304) arm. The three arms are bridged by a single nitrogen atom at the opposite apex of the cage.

Caption: Molecular structure of this compound (Boratrane).

Bonding Analysis

The bonding in this compound is a subject of significant interest, particularly the nature of the interaction between the boron and nitrogen atoms.

B-O Ester Bonds

The three boron-oxygen (B-O) bonds are conventional covalent bonds formed during the esterification reaction between the hydroxyl groups of triethanolamine and boric acid[1]. These bonds create the three five-membered rings that form the bicyclic system.

Transannular N→B Dative Bond

The most critical interaction within the molecule is the transannular dative bond from the nitrogen atom to the boron atom.

-

Lewis Acid-Base Interaction: The boron atom, being electron-deficient, acts as a Lewis acid, while the tertiary amine nitrogen, with its lone pair of electrons, acts as a Lewis base[3][4].

-

Covalent Character: This interaction is not merely electrostatic; it has significant covalent character. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to confirm that the B-N bond corresponds to a "shared" (covalent) interatomic interaction[1].

-

Structural and Chemical Consequences: This N→B bond forces the boron atom into a tetrahedral coordination geometry. It also accounts for the compound's high stability, particularly its resistance to hydrolysis, as the nitrogen's lone pair is no longer freely available to react with protons or other electrophiles[1]. The activation energy for reactions involving the nitrogen lone pair is significantly higher for this compound (18.5 kcal) compared to triethanolamine itself (13.0 kcal)[1].

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various analytical techniques.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂BNO₃ | [3][5] |

| Molecular Weight | 156.98 g/mol | [3][6] |

| Appearance | White crystalline solid/powder | [1][2][7] |

| Melting Point | 235-237 °C | [3][8] |

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H | CDCl₃ | 3.65 (t, J=5.5 Hz, 6H, -O-CH₂-), 3.04 (t, J=5.5 Hz, 6H, -N-CH₂-) | [9] |

| ¹³C | CDCl₃ | 62.1, 59.3 (-OCH₂, -NCH₂) | [9] |

| ¹³C | CDCl₃ | 61.94 (-OCH₂-), 59.27 (-NCH₂-) | [2] |

| ¹¹B | Chloroform | -4.6 | [10][11] |

| ¹¹B | Aqueous Solution | -5.8 | [10][11] |

Table 3: Infrared (IR) Spectroscopy Data

| Technique | Wavenumbers (cm⁻¹) | Reference(s) |

| ATR | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 | [9] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of boric acid and triethanolamine.

Protocol 1: Azeotropic Dehydration [2]

-

Reactants: Boric acid (1 mole equivalent) and triethanolamine (1 mole equivalent).

-

Solvent/Dehydrating Agent: Toluene (B28343) (approx. 25 mL per 0.05 mol scale).

-

Apparatus: A 250 mL three-necked, round-bottomed flask equipped with a stirrer and a Dean-Stark apparatus or similar setup for azeotropic water removal.

-

Procedure: a. A solution of triethanolamine in toluene is prepared in the reaction flask. b. Boric acid is added to the stirred solution. c. The mixture is heated to reflux. The reaction progress is monitored by collecting the water formed during the reaction in the azeotropic trap. d. The reaction is considered complete after approximately 2 hours, or when the calculated amount of water has been collected. e. The solvent (toluene) is removed by evaporation.

-

Purification: a. The crude product is recrystallized from acetonitrile. b. The purified white solid is isolated by filtration and dried, for example, by vacuum sublimation.

-

Yield: This optimized protocol can achieve yields of up to 82.46%[2].

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The synthesized product is characterized using a suite of analytical techniques to confirm its structure and purity[2].

-

Fourier Transform-Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and confirm the B-O and N-C bond vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to elucidate the molecular structure and confirm the chemical environment of the atoms. The ¹¹B NMR spectrum is particularly useful for confirming the tetrahedral coordination of the boron atom[10][11].

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to determine thermal properties such as melting point and decomposition temperature[2].

Conclusion

This compound is a molecule of significant chemical interest due to its stable, caged boratrane structure, which is maintained by a transannular dative covalent bond between nitrogen and boron. This intramolecular Lewis pair interaction results in a tetracoordinate boron center and imparts considerable hydrolytic stability to the compound. The synthesis is a straightforward esterification, and the structure has been extensively characterized by modern spectroscopic and analytical methods. The unique properties of this compound make it a versatile compound in various fields, including as a catalyst, flame retardant, and corrosion inhibitor[3][4].

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 3. 硼酸三乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 5. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 283-56-7: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 15277-97-1 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

physical and chemical properties of triethanolamine borate

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) borate (B1201080), also known as boratrane, is a versatile chemical compound with a range of applications stemming from its unique physical and chemical properties. This technical guide provides an in-depth overview of triethanolamine borate, including its core properties, synthesis methodologies, and relevant experimental workflows. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is soluble in water and alcohol.[1] It is recognized for its thermal stability and flame-retardant properties.[2] The key physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H12BNO3 | [3] |

| Molar Mass | 156.98 g/mol | [4] |

| Appearance | White to off-white crystalline powder or solid | [1][5] |

| Melting Point | 235-237 °C (lit.) | [2][6] |

| Boiling Point | 149.6 °C at 760 mmHg | [7] |

| Density | 1.13 g/cm³ | [7] |

| Flash Point | 44.3 °C | [7] |

| Vapor Pressure | 3.99 mmHg at 25°C | |

| Solubility | Soluble in water and most organic solvents. Slightly soluble in acetone (B3395972) and benzene. | [1][5][6] |

| Odor | Odorless | [1][6] |

Table 2: Chemical Identifiers and Spectroscopic Data

| Identifier/Data | Value/Description | Source(s) |

| CAS Number | 283-56-7, 15277-97-1 | [3][8] |

| IUPAC Name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | [4] |

| ¹H NMR (500 MHz, CDCl₃) | δ=3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | 62.1, 59.3 | [3] |

| IR (ATR) | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 cm⁻¹ | [3] |

| pKa | 6.40 ± 0.20 (Predicted) | [1][6] |

Experimental Protocols

The synthesis of this compound typically involves the esterification reaction between boric acid and triethanolamine.[9] Several methods have been reported, with variations in solvents and reaction conditions.

Method 1: Synthesis in Aqueous Medium

This method involves the direct reaction of boric acid and triethanolamine in the presence of water to facilitate solubility.

Protocol:

-

To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[3]

-

Add 3 mL of water to the flask to aid in the dissolution of the reactants.[3]

-

Equip the flask with a short path distillation apparatus.

-

Heat the reaction mixture to 120 °C.[3]

-

Continue heating until no more water is collected in the distillation apparatus, indicating the completion of the reaction.[3]

-

The resulting product, boratrane, can be isolated and recrystallized from acetonitrile (B52724) for purification.[3]

Method 2: Synthesis with a Two-Liquid Solvent System

This process utilizes a dual-solvent system to improve reaction efficiency and product purity.

Protocol:

-

Prepare a mixture of boric acid and triethanolamine.

-

Introduce a two-liquid solvent system. One liquid acts as a solvent for the reactants only, while the other is a solvent for both the reactants and the product.[10]

-

Heat the mixture, allowing the water formed during the reaction to be removed by azeotropic distillation.[9][10]

-

After the calculated amount of water has been collected, the solvent is evaporated.[9]

-

The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile.[9][10]

Method 3: Synthesis of Triethanolaminetriborate

A variation of the synthesis produces triethanolaminetriborate, which has a higher boron content.

Protocol:

-

In a covered reactor equipped with a stirrer, thermostat, and water condenser, combine triethanolamine and boric acid in a 1:3 molar ratio.[11]

-

The reaction is exothermic and takes place at approximately 114 °C.[11][12]

-

Heat the mixture for about 40 minutes.[11]

-

The reaction is considered complete when the volume of collected reaction water equals the calculated theoretical volume.[11]

-

The final product is a highly viscous, clear yellowish liquid.[11]

Visualizations

Chemical Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound from triethanolamine and boric acid.

References

- 1. Page loading... [guidechem.com]

- 2. This compound Boratrane [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BORATRANE [chembk.com]

- 6. This compound | 283-56-7 [chemicalbook.com]

- 7. Cas 283-56-7,this compound | lookchem [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]

- 11. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Triethanolamine Borate (CAS 283-56-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) borate (B1201080) (CAS No. 283-56-7), a versatile chemical compound, is the esterification product of triethanolamine and boric acid. Also known by synonyms such as 2,2',2''-Nitrilotriethyl borate and Boratrane, this white to off-white crystalline solid is valued for its multifunctional properties across a spectrum of industries.[1][2] It serves as a highly effective emulsifier, stabilizer, pH adjuster, corrosion inhibitor, and flame retardant.[1][3][4] Its utility extends to cosmetic and pharmaceutical formulations, agricultural products, industrial cleaning agents, and polymer production.[1] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of triethanolamine borate, with a focus on experimental protocols and its mechanisms of action.

Chemical and Physical Properties

This compound is a stable compound under normal conditions, though it is sensitive to moisture.[5] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 283-56-7 | [1][2][3] |

| Molecular Formula | C₆H₁₂BNO₃ | [1][2][3] |

| Molecular Weight | 156.98 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline solid/powder | [1][3][8] |

| Melting Point | 235-237 °C | [3][8][9] |

| Boiling Point | 149.6 ± 39.0 °C (Predicted) | [4][8] |

| Solubility | Soluble in water.[10] Recrystallized from acetonitrile. | [9][11] |

| Purity | ≥ 95-98% | [1][2][3][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification reaction between triethanolamine and boric acid.[11][12] The reaction can be carried out using various methodologies, including azeotropic distillation and reaction in an aqueous solution.

Experimental Protocol: Synthesis via Azeotropic Distillation

This protocol describes the synthesis of this compound using toluene (B28343) as a water-carrying agent to drive the esterification reaction to completion.

Materials:

-

Triethanolamine

-

Boric Acid

-

Toluene

-

Acetonitrile (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve triethanolamine in toluene.

-

Add boric acid to the stirred solution.

-

Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the calculated amount of water has been collected, indicating the completion of the esterification.[11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene using a rotary evaporator.

-

Purify the crude product by recrystallization from acetonitrile.

-

Isolate the white crystalline solid by filtration and dry it under vacuum.[11]

Experimental Protocol: Synthesis in Aqueous Solution

This method provides an environmentally friendly route to this compound.

Materials:

-

Triethanolamine

-

Boric Acid

-

Deionized Water

-

Acetonitrile (for recrystallization)

Equipment:

-

Reaction flask with a distillation apparatus

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a reaction flask, add boric acid and triethanolamine in a 1:1 molar ratio.[13]

-

Add a small amount of water to facilitate the dissolution of the reactants.[13]

-

Heat the mixture to 120 °C while stirring.[13]

-

Continuously remove the water of condensation using a distillation apparatus until no more water is collected.[13]

-

The resulting product can be further purified by recrystallization from acetonitrile.[13]

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram:

Applications and Mechanisms of Action

This compound's diverse applications stem from its unique chemical structure, which incorporates both a tertiary amine and a borate ester.

Cosmetic and Pharmaceutical Formulations

In cosmetic and pharmaceutical products, this compound functions as an emulsifier, stabilizer, and pH adjuster.[1] Its ability to form stable emulsions is crucial for creating creams and lotions with desirable textures and extended shelf life.[1] As a pH stabilizer, it helps maintain the optimal pH for the activity and stability of active pharmaceutical ingredients, potentially improving their solubility and bioavailability.[1][14]

Corrosion Inhibition

This compound is an effective corrosion inhibitor for metals, particularly in metalworking fluids and coolants.[4] Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This barrier hinders both the anodic and cathodic reactions of the corrosion process.

A proposed mechanism for its role as a corrosion inhibitor is illustrated below:

Industrial Applications

-

Lubricants: As a lubricating additive, it improves the performance of industrial lubricants by reducing friction and wear.[4][12]

-

Flame Retardants: The borate component imparts flame-retardant properties, making it a useful additive for plastics and textiles.[3][4]

-

Catalysis: this compound contains a Lewis acid (boron) and a Lewis base (tertiary amine), making it an effective catalyst for certain reactions, such as the cycloaddition of CO2 with epoxides.[15]

-

Polymer Production: It is used as a curing or hardening agent for epoxy resins, resulting in polymers with excellent chemical stability, moisture resistance, and adhesive properties.[1][15]

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Store in a well-ventilated place. Keep the container tightly closed.[8]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 283-56-7) is a multifunctional compound with a well-established profile of properties and applications. Its synthesis is straightforward, and its utility in various industrial and commercial sectors is significant. For researchers and professionals in drug development, its role as a stabilizer and pH adjuster in formulations is of particular interest. Further research into its applications, particularly in the development of advanced materials and green chemistry, is warranted.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 4. You are being redirected... [bio-world.com]

- 5. scribd.com [scribd.com]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. Synthesis and Characterization of this compound | Semantic Scholar [semanticscholar.org]

- 8. lookchem.com [lookchem.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 11. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 15. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Solubility of Triethanolamine Borate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethanolamine (B1662121) borate (B1201080) in organic solvents. Triethanolamine borate, a compound formed from the reaction of triethanolamine and boric acid, is utilized in various industrial applications, including as a corrosion inhibitor, a pH adjuster, and in the synthesis of other organoboron compounds.[1][2] Its solubility characteristics are crucial for its application in formulations, particularly in the pharmaceutical and materials science fields where it can act as a stabilizer and improve the bioavailability of active ingredients.[1]

Quantitative and Qualitative Solubility Data

While this compound is generally described as being soluble in water and various organic solvents, specific quantitative data is sparse in publicly available literature.[3][4] A patent for a related compound, triethanolaminetriborate, notes its high solubility in water and good solubility in polar organic solvents.[5] The available qualitative solubility information is summarized in the table below. The lack of specific quantitative values highlights a significant data gap in the existing scientific literature.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g solvent at 25°C) |

| Alcohols | Alcohol | - | Soluble[6] | Data Not Available |

| Ketones | Acetone | CH₃COCH₃ | Slightly Soluble[4] | Data Not Available |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Slightly Soluble[4] | Data Not Available |

| Polar Solvents | - | - | Well Soluble[5] | Data Not Available |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7] This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

2.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, to determine the concentration of this compound.[3][8]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

-

Visualizations

3.1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of triethanolamine with boric acid. The following diagram illustrates this chemical transformation.

3.2. Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining the solubility of this compound is depicted in the following workflow diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 283-56-7 [m.chemicalbook.com]

- 5. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) borate (B1201080), a versatile organoboron compound, finds application in diverse fields, including pharmaceuticals, as a result of its unique chemical structure and properties. A thorough understanding of its thermal stability and decomposition profile is paramount for its safe handling, formulation, and application. This technical guide provides an in-depth analysis of the thermal behavior of triethanolamine borate, presenting available data, proposing a decomposition pathway, and detailing experimental protocols for its characterization.

Introduction

This compound is an ester formed from the reaction of triethanolamine and boric acid.[1] Its structure is characterized by a dative covalent bond between the nitrogen atom of the triethanolamine and the boron atom, forming a cage-like "atran" structure.[2][3] This internal coordination contributes significantly to the compound's notable stability.[2] It is a white, crystalline, and water-soluble solid with a melting point in the range of 235-237 °C.[4] The compound's utility as a flame retardant, corrosion inhibitor, and lubricant additive underscores the importance of its thermal properties.[4][5]

Thermal Stability and Decomposition Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific quantitative data from these studies are not widely published, this section outlines the expected thermal events and presents illustrative data based on the known properties of the compound and related organoboron species.

Key Thermal Events

The thermal decomposition of this compound is expected to proceed through the following general stages:

-

Melting: The compound will first undergo a phase transition from solid to liquid.

-

Initial Decomposition: At elevated temperatures, the molecule will begin to fragment. This is likely to involve the cleavage of the C-O, C-N, and B-O bonds.

-

Formation of Intermediates: The initial fragmentation will lead to the formation of various volatile and non-volatile intermediate species.

-

Final Decomposition and Char Formation: At higher temperatures, the intermediates will further decompose, leading to the formation of a stable char residue, likely containing boron nitride and boron oxides, and the release of gaseous products.

Data Presentation

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound. Note: This data is illustrative and intended to provide a representative thermal profile. Actual experimental values may vary depending on the specific conditions.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Major Process |

| 25 - 230 | < 1 | Negligible mass loss |

| 230 - 400 | ~ 45 | Initial decomposition, loss of organic fragments |

| 400 - 600 | ~ 30 | Secondary decomposition |

| > 600 | ~ 25 (Residue) | Formation of stable char (BN, B₂O₃) |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| ~ 236 | Endothermic | Melting |

| ~ 350 | Endothermic | Onset of decomposition |

| ~ 380 | Exothermic | Decomposition and cross-linking reactions |

Proposed Thermal Decomposition Pathway

In the absence of a definitive published mechanism, a plausible thermal decomposition pathway for this compound is proposed based on the known chemistry of borate esters and nitrogen-containing organic compounds. The decomposition is likely initiated by the cleavage of the ester bonds, followed by fragmentation of the triethanolamine ligand.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols represent best practices for obtaining high-quality, reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of this compound and the mass of the resulting residue.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. For oxidative stability studies, synthetic air can be used.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Hold at 800 °C for 10 minutes to ensure complete decomposition.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting data should be plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as the temperatures and enthalpy changes associated with its decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature. The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While a lack of publicly available quantitative data necessitates the use of illustrative examples and proposed pathways, the information presented herein serves as a valuable resource for researchers and professionals working with this compound. The detailed experimental protocols offer a standardized approach to further investigate its thermal properties, ensuring safe and effective application in various technological fields.

References

- 1. Boron and Boronate Compounds | Borates Today [borates.today]

- 2. researchgate.net [researchgate.net]

- 3. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Hydrolytic Stability of the B-N Bond in Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine (B1662121) borate (B1201080), a boratrane compound, is characterized by a unique transannular dative bond between boron and nitrogen atoms, which imparts significant hydrolytic stability. This stability is of paramount importance in various applications, including drug delivery systems where controlled release and stability in aqueous environments are critical. This technical guide provides a comprehensive overview of the hydrolytic stability of the B-N bond in triethanolamine borate, consolidating available quantitative data, outlining experimental protocols for its characterization, and presenting logical workflows for its analysis. While extensive quantitative kinetic and thermodynamic data for the hydrolysis of this compound is not abundant in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for further investigation.

Introduction: The Structural Basis of Stability

The remarkable stability of this compound stems from its distinctive "triptych" or "atrane" cage-like structure. In this configuration, the lone pair of electrons on the nitrogen atom forms a coordinative bond with the p-orbital of the boron atom. This intramolecular Lewis acid-base adduct shields the electron-deficient boron center from nucleophilic attack by water, thereby hindering hydrolysis.[1][2] This "cage effect" significantly reduces the reactivity of the nitrogen's lone pair, a key factor in the compound's overall stability.[2]

Quantitative Data on Stability

Direct and detailed quantitative data on the hydrolytic stability of the B-N bond in this compound, such as pH-dependent rate constants and thermodynamic parameters, are not extensively reported in the literature. However, related quantitative measures and comparative studies provide valuable insights into its stability.

Table 1: Quantitative Indicators of this compound Stability

| Parameter | Value | Compound | Comments |

| Activation Energy (Ea) | 18.5 kcal/mol | This compound | For the reaction with methyl iodide. This value is significantly higher than that for triethanolamine (13.0 kcal/mol), indicating reduced availability of the nitrogen lone pair due to the B-N bond and thus, greater stability.[3] |

| Hydrolysis Time | 76,980 seconds | Novel Benzotriazole Borate Derivative | This borate ester with an intramolecular N-B bond is 1,220 times more stable to hydrolysis than triethyl borate, demonstrating the profound stabilizing effect of the nitrogen-boron coordination.[4] |

Proposed Mechanism of Hydrolysis

The hydrolysis of the B-N bond in this compound is understood to proceed via protonation of the nitrogen atom, particularly in acidic conditions. This protonation disrupts the dative bond, leading to the opening of the cage structure and subsequent cleavage of the B-N bond. In aqueous solutions, this compound can exist in equilibrium with other boron species.[1] Studies using ¹¹B NMR have shown that in aqueous solutions, complexes of this compound are stable over a pH range of 6.7 to 10.9.

Below is a diagram illustrating the proposed hydrolytic degradation pathway.

Caption: Proposed mechanism of B-N bond cleavage in this compound.

Experimental Protocols for Stability Assessment

Several analytical techniques are employed to characterize the structure and assess the hydrolytic stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR Spectroscopy: This is a powerful tool for directly probing the boron environment. The chemical shift of the boron atom provides information about its coordination state. In the stable cage structure of this compound, the boron is tetracoordinated, resulting in a characteristic ¹¹B NMR signal. Upon hydrolysis and opening of the cage, the coordination changes, leading to a shift in the signal. Kinetic studies can be performed by monitoring the change in the intensity of these signals over time under different pH and temperature conditions.

-

¹H NMR Spectroscopy: Proton NMR can be used to monitor the hydrolysis by observing changes in the chemical shifts of the protons on the ethanolamine (B43304) backbone. As the cage structure opens, the electronic environment of these protons changes, leading to shifts in the corresponding signals.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of this compound. The temperature at which decomposition occurs provides an indication of the strength of the intramolecular bonds, including the B-N bond.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique can be used to study the decomposition profile of this compound and identify the temperature ranges at which mass loss due to the release of triethanolamine or other degradation products occurs.

Suggested Experimental Workflow for Kinetic Analysis

To obtain detailed quantitative data on the hydrolytic stability, a systematic kinetic study is required. The following workflow is proposed:

References

- 1. Lewis Adduct-Dissociating Hydrolysis of Boratrane for Water-Triggered Dehydration of Copolymers with a Hydrophobic Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Triethanolamine Borate Lewis Acid-Base Adduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation, properties, and applications of the triethanolamine (B1662121) borate (B1201080) Lewis acid-base adduct. Boron-containing compounds are of significant interest in medicinal chemistry and drug development.[1] Triethanolamine borate, a stable and water-soluble borate ester, serves as a key intermediate and excipient in various pharmaceutical formulations.[2] This document details the synthesis and characterization of this compound, including spectroscopic data and experimental protocols. It further explores its role in drug delivery systems and other industrial applications. While extensive data is provided, it is important to note that a publicly available, experimentally determined crystal structure and detailed thermal analysis of this compound are not readily found in the current body of scientific literature.

Introduction to this compound

This compound, also known as boratrane, is a bicyclic borate ester formed from the reaction of triethanolamine and boric acid. This compound is characterized by a dative bond between the nitrogen atom of the triethanolamine and the boron atom, forming a stable Lewis acid-base adduct.[3] The formation of this intramolecular coordination is a classic example of a Lewis acid (boric acid) reacting with a Lewis base (triethanolamine). This interaction involves the donation of the lone pair of electrons from the nitrogen atom into the empty p-orbital of the boron atom. The resulting cage-like structure imparts significant stability to the molecule. This compound finds applications as a pH adjuster, stabilizer in pharmaceutical formulations, and as a precursor in the synthesis of other boron-containing compounds.[2]

Lewis Acid-Base Adduct Formation

The reaction between boric acid (a Lewis acid) and triethanolamine (a Lewis base) proceeds via an esterification reaction, followed by the formation of an intramolecular dative bond. The lone pair of electrons on the nitrogen atom of triethanolamine attacks the electron-deficient boron atom of boric acid. This interaction is a classic example of a HOMO-LUMO interaction, where the Highest Occupied Molecular Orbital (HOMO) is the non-bonding orbital of the nitrogen's lone pair, and the Lowest Unoccupied Molecular Orbital (LUMO) is the empty p-orbital of the boron atom.

Quantitative Data

Spectroscopic Data

| Parameter | Value | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 62.1, 59.3 | [4] |

| IR (ATR, cm⁻¹) | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 | [4] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BNO₃ | [5] |

| Molecular Weight | 156.98 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 235-237 °C | |

| CAS Number | 283-56-7 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of boric acid and triethanolamine.[4]

Materials:

-

Boric Acid (50 mmol)

-

Triethanolamine (50 mmol)

-

Water (3 mL)

-

Acetonitrile (B52724) (for recrystallization)

Procedure:

-

To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[4]

-

Add water (3 mL) to aid in the dissolution of the reactants.[4]

-

Equip the flask with a short path distillation apparatus to remove the water formed during the reaction.[4]

-

Heat the reaction mixture to 120 °C.[4] The reaction is reported to be exothermic, with synthesis taking approximately 40 minutes at 114 °C in a covered reactor for a larger scale preparation.[7][8]

-

Continue heating until no more water is collected in the distillation apparatus.[4]

-

The resulting solid is then recrystallized from acetonitrile to yield pure this compound.[4]

Applications in Drug Development

Boron-containing compounds, including borate esters, have emerged as important pharmacophores in modern drug discovery.[1] While this compound itself is not an active pharmaceutical ingredient, its properties make it a valuable excipient in pharmaceutical formulations. It is known to act as a pH adjuster and stabilizer, enhancing the solubility and bioavailability of active ingredients.[2] The use of boronate esters in drug delivery systems is an active area of research, with applications in creating pH-responsive nanoparticles for targeted drug release.[1]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation upon direct contact.[9] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Conclusion

References

- 1. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 15277-97-1 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 8. WO2009154737A1 - Boronate ester compounds and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Triethanolamine Borate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of triethanolamine (B1662121) borate (B1201080), a compound with diverse industrial applications, including as a corrosion inhibitor, flame retardant, and lubricating additive.[1][2][3] The formation of a stable nitrogen-boron bond contributes significantly to its molecular stability.[4][5] This document details the key spectroscopic techniques used to elucidate its structure: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to facilitate replication and comparison.

Synthesis of Triethanolamine Borate

This compound is typically synthesized via an esterification reaction between boric acid and triethanolamine.[4][5] The reaction is often carried out in a solvent capable of azeotropically removing the water formed during the reaction, with toluene (B28343) being a common choice.[4][5] The product is a white, crystalline solid.[4][5]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite of methodologies reported in the literature.[4][5][6]

Materials:

-

Boric acid (1.0 mol)

-

Triethanolamine (1.0 mol)

-

Toluene (250 mL)

-

Acetonitrile (for recrystallization)

Apparatus:

-

250 mL three-necked, round-bottomed flask

-

Stirrer

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a 250 mL three-necked, round-bottomed flask equipped with a stirrer and a reflux condenser with a Dean-Stark trap, add a solution of triethanolamine (1.0 mol) in toluene (150 mL).

-

While stirring, add boric acid (1.0 mol) to the flask.

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap via azeotropic distillation with toluene.

-

Continue the reaction until the theoretical amount of water has been collected.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from acetonitrile to obtain a white, crystalline solid.

-

Isolate the purified product by filtration.

-

Dry the solid under vacuum.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2988, 2853 | -CH₂ stretch | [4][6] |

| 1469 | -CH₂ bend | [6] |

| 1372, 1370, 1345, 1261, 1258 | B-O stretch | [4][6] |

| 1160, 1115, 1083, 1063 | C-O stretch | [4][6] |

| 1028, 1026, 1001 | C-N stretch | [4][6] |

| 933, 889, 730, 621, 560 | Fingerprint Region | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and boron atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 3.65 | triplet | 6H | O-CH₂ | [6] |

| 3.04 | triplet | 6H | N-CH₂ | [6] |

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 62.1, 61.94 | O-CH₂ | [4][6] |

| 59.3, 59.27 | N-CH₂ | [4][6] |

The ¹¹B NMR spectrum of this compound shows a single signal, indicative of a single boron environment. The chemical shift can vary depending on the solvent.

| Chemical Shift (δ) ppm | Solvent | Reference(s) |

| -4.6 | Chloroform (CDCl₃) | [7][8] |

| -5.8 | Water (D₂O) | [7][8][9] |

In aqueous solutions, an additional signal at -9.5 ppm may be observed, suggesting the formation of another 1:1 boron to triethanolamine complex.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z Value | Interpretation | Reference(s) |

| 157 | Molecular Ion [M]⁺ | [10] |

| 127 | [M - CH₂O]⁺ | [11] |

| 126 | [M - CH₂OH]⁺ | [11] |

| 125 | [M - H - CH₂O]⁺ | [11] |

| 100 | Fragment | [10] |

| 99 | Fragment | [10] |

| 86 | Fragment | [10] |

| 72 | Fragment | [10] |

| 56 | Fragment | [10] |

| 42 | Fragment | [10] |

Logical Relationship of Spectroscopic Data

The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural confirmation of this compound.

Caption: Interrelation of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

- 1. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Triethanolamine, ethanolamine, boric acid reaction products [chembk.com]

- 4. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound(15277-97-1) MS spectrum [chemicalbook.com]

- 11. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of triethanolamine borate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties of triethanolamine (B1662121) borate (B1201080), with a focus on its molecular formula and weight.

Chemical Identity and Formula

Triethanolamine borate, also known by synonyms such as Boratrane and 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a coordination compound formed from triethanolamine and boric acid.[1][2] It is recognized for its utility as a versatile additive and catalyst in various chemical processes.[3]

The empirical and molecular formula for this compound is C₆H₁₂BNO₃ .[1][2][3][4]

Molecular Weight

The molecular weight of this compound has been consistently determined and reported as 156.98 g/mol .[1][2][3][4][5] A closely related value of 156.96 g/mol has also been noted.[6]

Summary of Quantitative Data

The key quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₂BNO₃ | [1][2][3][6] |

| Molecular Weight | 156.98 g/mol | [2][3][5] |

| CAS Number | 283-56-7 | [2][3][4][6] |

| Melting Point | 235-237 °C | [2][3][4] |

| Appearance | White to off-white powder/solid | [3][6] |

| Monoisotopic Mass | 157.091024 Da | [4] |

Synthesis and Experimental Workflow

This compound is synthesized from the reaction of triethanolamine and boric acid.[2] The synthesis involves the reaction of trimethyl borate with triethanolamine.[2] This process establishes a Lewis pair structure where the boron acts as a Lewis acid and the amine as a Lewis base.[3]

Below is a diagram illustrating the logical workflow of its synthesis.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight of this compound are not provided in the search results. The reported molecular weight is a computed property based on its chemical formula.[1]

References

Methodological & Application

Application Notes and Protocols: Triethanolamine Borate as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080) is an organic compound recognized for its efficacy as a corrosion inhibitor, particularly for ferrous metals such as mild steel.[1] It is synthesized from the reaction of triethanolamine and boric acid.[1] This compound functions by forming a protective film on the metal surface, thereby mitigating the corrosive action of aggressive ions. Its application is prevalent in various industrial formulations, including cooling water systems, metalworking fluids, and coatings.[1] These notes provide detailed protocols for evaluating the corrosion inhibition properties of triethanolamine borate on mild steel.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triethanolamine with boric acid. While various methods exist, a straightforward approach is the direct reaction in an aqueous medium followed by dehydration.

Protocol 2.1: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of triethanolamine and boric acid.

-

Dissolution: Add a minimal amount of distilled water to facilitate the dissolution and mixing of the reactants.

-

Reaction: Heat the mixture to approximately 120°C with continuous stirring.

-

Dehydration: Equip the flask with a distillation apparatus to remove the water formed during the reaction. Continue heating until no more water is collected.

-

Purification: The resulting product can be purified by recrystallization from a suitable solvent, such as acetonitrile.

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the effectiveness of this compound as a corrosion inhibitor for mild steel, three primary experimental techniques are recommended: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibition efficiency.

Protocol 3.1.1: Weight Loss Measurement

-

Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Polish the coupons with successively finer grades of emery paper (e.g., 200, 400, 600, 800, 1000, and 1200 grit), rinse with distilled water and acetone, and dry in a desiccator.

-

Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

-

Corrosion Medium: Prepare the corrosive solution (e.g., 3.5% NaCl solution).

-

Inhibitor Concentration: Prepare a series of the corrosive solution containing different concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm). A blank solution without the inhibitor should also be prepared.

-

Immersion: Immerse the weighed mild steel coupons in the respective solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Cleaning: After the immersion period, remove the coupons, and clean them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, followed by rinsing with distilled water and acetone.

-

Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them.

-

Calculations:

-

Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

-

Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

Table 1: Representative Data from Weight Loss Measurements

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | 25.0 | 0.50 | - |

| 100 | 12.5 | 0.25 | 50.0 |

| 200 | 8.8 | 0.18 | 64.0 |

| 300 | 5.0 | 0.10 | 80.0 |

| 400 | 3.0 | 0.06 | 88.0 |

| 500 | 2.0 | 0.04 | 92.0 |

| Note: The data presented in this table is representative and intended for illustrative purposes. |

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.

Protocol 3.2.1: Potentiodynamic Polarization

-

Electrochemical Cell: Set up a three-electrode cell containing the corrosive medium. Use a mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

-

Specimen Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 3.1.1.

-

Open Circuit Potential (OCP): Immerse the electrodes in the test solution (with and without the inhibitor) and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

-

Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s).

-

Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculations:

-

Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

-

Table 2: Representative Electrochemical Parameters from Potentiodynamic Polarization

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (%) |

| Blank | -650 | 100 | 70 | 120 | - |

| 100 | -635 | 45 | 68 | 115 | 55.0 |

| 200 | -620 | 28 | 65 | 110 | 72.0 |

| 300 | -605 | 15 | 62 | 105 | 85.0 |

| 400 | -590 | 8 | 60 | 100 | 92.0 |

| 500 | -580 | 5 | 58 | 95 | 95.0 |

| Note: The data presented in this table is representative and intended for illustrative purposes. |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.

Protocol 3.3.1: Electrochemical Impedance Spectroscopy

-

Electrochemical Cell and Specimen Preparation: Use the same setup as described in Protocol 3.2.1.

-

OCP Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.

-

EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).

-

Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculations:

-

Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

-

Table 3: Representative Data from Electrochemical Impedance Spectroscopy

| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 200 | 150 | - |

| 100 | 450 | 120 | 55.6 |

| 200 | 750 | 100 | 73.3 |

| 300 | 1200 | 80 | 83.3 |

| 400 | 2000 | 60 | 90.0 |

| 500 | 2800 | 50 | 92.9 |

| Note: The data presented in this table is representative and intended for illustrative purposes. |

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the corrosion inhibitor and the proposed mechanism of action.

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.

References

Application Notes and Protocols: Triethanolamine Borate as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of triethanolamine (B1662121) borate (B1201080) as a corrosion inhibitor, particularly for mild steel. The information is compiled from studies on triethanolamine and borate-based inhibitors, highlighting their synergistic effects. While specific quantitative data for a pre-formed triethanolamine borate compound is limited in publicly available literature, this document synthesizes analogous data from studies on combined triethanolamine and borate-containing systems to provide a comprehensive guide for research and application.

Mechanism of Action

This compound functions as a mixed-type corrosion inhibitor, influencing both anodic and cathodic reactions in the corrosion process. Its effectiveness stems from the synergistic action of the triethanolamine (TEA) and borate components, leading to the formation of a protective film on the metal surface.

The primary mechanism involves the adsorption of the this compound molecules onto the steel surface. This adsorption can occur through both physisorption, involving electrostatic interactions, and chemisorption, where the lone pair of electrons on the nitrogen and oxygen atoms of triethanolamine and the borate group form coordinate bonds with the vacant d-orbitals of iron atoms on the metal surface.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, the borate component contributes to the passivation of the metal surface by promoting the formation of a stable and protective iron oxide/hydroxide film. This dual action of film formation and surface passivation significantly reduces the rate of corrosion.

A proposed mechanism involves the following steps:

-

Diffusion and Adsorption: this compound molecules in the aqueous solution diffuse to the metal surface and adsorb onto it.

-

Film Formation: The adsorbed molecules form a thin, protective film that hinders the access of corrosive species (e.g., chloride ions, oxygen) to the metal.

-

Anodic Inhibition: The borate component facilitates the formation of a passive layer of iron oxides and hydroxides, which inhibits the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻).

-

Cathodic Inhibition: The triethanolamine component, through its adsorption, can also interfere with the cathodic reactions, such as the oxygen reduction reaction (O₂ + 2H₂O + 4e⁻ → 4OH⁻).

The synergistic effect of triethanolamine and borate leads to a more robust and effective protective layer than either component could form alone.

Quantitative Data Presentation

The following tables summarize representative quantitative data from electrochemical studies on steel corrosion inhibition using a mixed inhibitor system containing triethanolamine and another component (silicate, as a proxy for the film-forming and passivating effect of borate) in a 3.5% NaCl solution. This data illustrates the typical performance of such a mixed inhibitor system.

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 3.5% NaCl with and without a Mixed Inhibitor

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank (0 ppm) | -650 | 25.0 | 120 | -150 | - |

| 10 g/L Sodium Silicate (B1173343) + 1 g/L TEA | -600 | 5.0 | 100 | -130 | 80.0 |

| 10 g/L Sodium Silicate + 3 g/L TEA | -580 | 2.5 | 90 | -120 | 90.0 |

| 10 g/L Sodium Silicate + 5 g/L TEA | -590 | 3.0 | 95 | -125 | 88.0 |

Note: Data is synthesized from findings on synergistic inhibition of triethanolamine and sodium silicate for illustrative purposes.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 3.5% NaCl with and without a Mixed Inhibitor

| Inhibitor Concentration | Solution Resistance (Rs) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank (0 ppm) | 20 | 500 | 200 | - |

| 10 g/L Sodium Silicate + 1 g/L TEA | 22 | 2500 | 100 | 80.0 |

| 10 g/L Sodium Silicate + 3 g/L TEA | 21 | 5000 | 50 | 90.0 |

| 10 g/L Sodium Silicate + 5 g/L TEA | 23 | 4000 | 60 | 87.5 |

Note: Data is synthesized from findings on synergistic inhibition of triethanolamine and sodium silicate for illustrative purposes.

Experimental Protocols

Potentiodynamic Polarization (PDP) Measurements

This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.

a. Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Mild steel coupon of known surface area

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode (CE): Platinum or graphite (B72142) rod

-

Corrosive Medium: e.g., 3.5% NaCl solution

-

This compound inhibitor of varying concentrations

-

Polishing papers (up to 1200 grit), acetone, distilled water

b. Experimental Procedure:

-

Working Electrode Preparation:

-

Mechanically polish the mild steel coupon with successively finer grades of emery paper.

-

Degrease the polished coupon with acetone, rinse with distilled water, and dry.

-

Mount the coupon in an electrode holder, ensuring only a defined surface area is exposed to the solution.

-